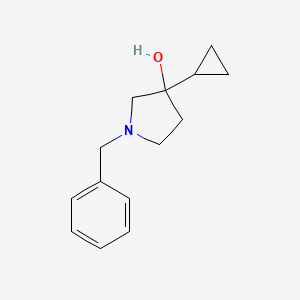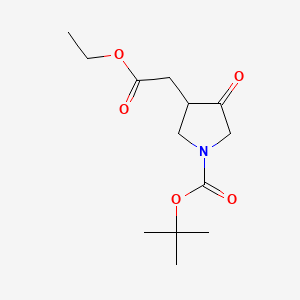
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate is a chemical compound with the molecular formula C12H19NO5. It is commonly used as a building block in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Boc-4-oxopyrrolidine-3-acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Boc Group: The Boc group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the pyrrolidine derivative with ethyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-Boc-4-oxopyrrolidine-3-acetate involves its role as a protected intermediate in organic synthesis. The Boc group protects the nitrogen atom in the pyrrolidine ring, preventing unwanted side reactions. This allows for selective reactions at other sites on the molecule. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate can be compared with other similar compounds, such as:
Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate: Similar in structure but with a carboxylate group instead of an acetate group.
Ethyl 1-Boc-4-oxopyrrolidine-3-propionate: Similar but with a propionate group.
Ethyl 1-Boc-4-oxopyrrolidine-3-butyrate: Similar but with a butyrate group.
These compounds share the pyrrolidine ring and Boc protection but differ in the ester group attached to the ring. The choice of ester group can influence the compound’s reactivity and applications.
This compound stands out due to its specific ester group, which makes it suitable for certain synthetic applications where other esters might not be as effective.
Propiedades
Fórmula molecular |
C13H21NO5 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)6-9-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
AKCMTEPAOJKTOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CN(CC1=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B13693954.png)
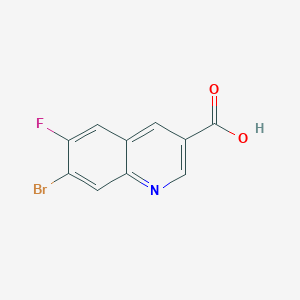

![3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13693972.png)


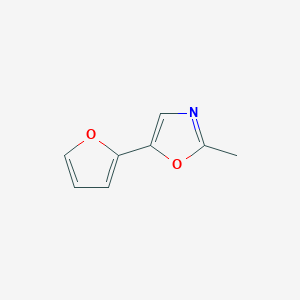
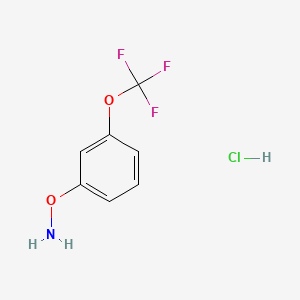
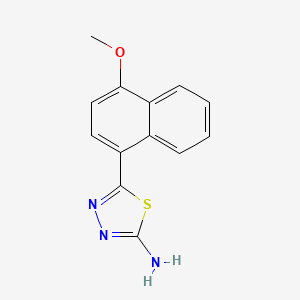

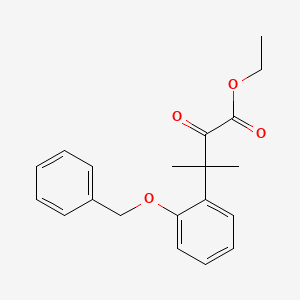

![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)
